molecular formula C₂₆H₂₅N₃O₄ B1147588 N-Desmethyl-N-cyclopentyl cis-ent-tadalafil CAS No. 171488-19-0

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil

Cat. No. B1147588
CAS RN: 171488-19-0
M. Wt: 443.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (DC-Tadalafil) is a synthetic compound that has recently been developed for use in scientific research. It is a metabolite of the drug tadalafil, which is used to treat erectile dysfunction. DC-Tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is not yet fully understood. However, it is believed that N-Desmethyl-N-cyclopentyl cis-ent-tadalafil binds to certain receptors in the body, such as the cyclic guanosine monophosphate (cGMP) receptor, which is involved in the regulation of blood flow. Additionally, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to interact with certain enzymes, such as phosphodiesterase type 5 (PDE5), which is involved in the breakdown of cGMP. These interactions are believed to be responsible for the biochemical and physiological effects of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil.
Biochemical and Physiological Effects
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments. For example, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have anti-inflammatory effects, as well as antioxidant properties. Additionally, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have neuroprotective effects, and it has been found to reduce the risk of ischemic stroke in laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments has both advantages and limitations. One of the advantages of using N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments is that it is relatively easy to synthesize and is stable in a variety of solvents. Additionally, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have a variety of biochemical and physiological effects in laboratory experiments. However, one of the limitations of using N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in laboratory experiments is that its mechanism of action is still not fully understood. Additionally, the long-term effects of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil have not yet been studied, and it is not yet known if N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is safe for use in humans.

Future Directions

There are a number of potential future directions for research on N-Desmethyl-N-cyclopentyl cis-ent-tadalafil. One potential direction is to further study the mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil and to identify any potential interactions with other molecules. Additionally, further research is needed to determine the long-term effects of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil and to determine if it is safe for use in humans. Additionally, further research is needed to identify potential applications of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil in scientific research and to develop potential treatments for diseases such as rheumatoid arthritis and cancer. Finally, further research is needed to optimize the synthesis method of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil and to identify potential methods for increasing the stability of the compound.

Synthesis Methods

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is synthesized by a process called hydrogenation. In this process, a hydrogen atom is added to the molecule of tadalafil to produce N-Desmethyl-N-cyclopentyl cis-ent-tadalafil. The hydrogenation process is carried out in a solvent, such as methanol, and the reaction is catalyzed by a palladium catalyst. The reaction takes place at a temperature of approximately 150°C. The reaction is reversible, meaning that the N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can be converted back to tadalafil if desired.

Scientific Research Applications

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects in laboratory experiments, and it is being studied for potential applications in scientific research. For example, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have anti-inflammatory effects in laboratory experiments, and it is being studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has been found to have antioxidant properties in laboratory experiments, and it is being studied as a potential treatment for oxidative stress-related diseases such as cancer.

properties

IUPAC Name

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUCUSITNKSTMS-NLFFAJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CC(=O)N3[C@@H](C2=O)CC4=C([C@@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1881279-53-3
Record name N-Desmethyl-N-cyclopentyl cis-ent-tadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1881279533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL-N-CYCLOPENTYL CIS-ENT-TADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D376Z4G58P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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